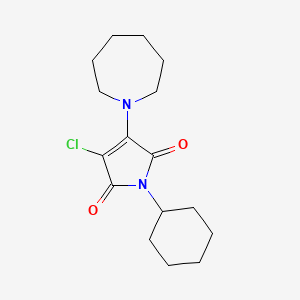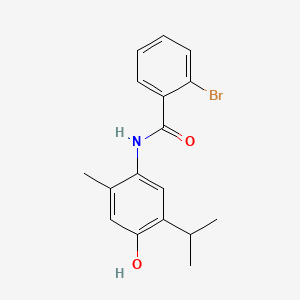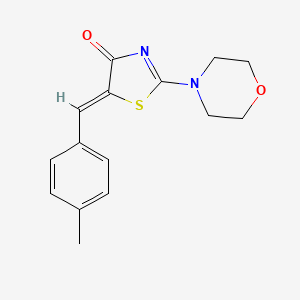
3-(1-azepanyl)-4-chloro-1-cyclohexyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-azepanyl)-4-chloro-1-cyclohexyl-1H-pyrrole-2,5-dione, also known as ACCP, is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields.
科学的研究の応用
Catalyst in Organic Synthesis
One study describes the use of silica-bonded 5-n-propyl-octahydro-pyrimido[1,2-a]azepinium chloride as an efficient, heterogeneous, and recyclable catalyst for the synthesis of various organic compounds, including benzo[b]pyran, bis(benzo[b]pyran), and spiro-pyran derivatives. This catalyst showcases the potential utility of related compounds in facilitating complex organic reactions (Hasaninejad et al., 2013).
Photoluminescent Materials
Another research avenue involves the development of photoluminescent materials. A study explored the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, highlighting the potential of such compounds in electronic applications due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Regioselective Synthesis of Pyrrole Derivatives
Research has also focused on the regioselective synthesis of highly functionalized fused pyrroles via a catalyst-free approach, demonstrating the versatility of related compounds in synthesizing structurally diverse pyrrole derivatives in water-ethanol media. This process underscores the compound's relevance in creating compounds with potential pharmacological properties (Chen et al., 2014).
Development of Bioactive Molecules
Cyclohexane-1,3-dione derivatives, closely related to the compound of interest, serve as key precursors for synthesizing a wide array of bioactive molecules, including those with antibacterial, anti-inflammatory, and anti-tumor properties. This highlights the compound's role in the synthesis of therapeutically relevant molecules (Sharma, Kumar, & Das, 2021).
Synthesis of Heterocyclic Compounds
Additionally, the compound has applications in the synthesis of heterocyclic compounds, exemplified by the tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts to afford functionalized tricyclic derivatives, demonstrating its utility in creating complex heterocyclic structures (Kiamehr et al., 2013).
特性
IUPAC Name |
3-(azepan-1-yl)-4-chloro-1-cyclohexylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c17-13-14(18-10-6-1-2-7-11-18)16(21)19(15(13)20)12-8-4-3-5-9-12/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVZHFPOZXSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)N(C2=O)C3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)
![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)


![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)


![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)
![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)
